Cas no 1259810-93-9 (3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)-)
3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)- Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)-
- (3S)-5-BROMO-6-FLUORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE
- N16613
- 1259810-93-9
- PS-19219
- (3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine
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- Inchi: 1S/C8H7BrFNO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m1/s1
- InChI Key: UDMDMXVIJMFYRG-SSDOTTSWSA-N
- SMILES: BrC1=C(C([H])=C2C(=C1[H])[C@@]([H])(C([H])([H])O2)N([H])[H])F
Computed Properties
- Exact Mass: 230.96950g/mol
- Monoisotopic Mass: 230.96950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.2
3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299225-1G |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 1g |
$1550 | 2024-07-21 | |
| 1PlusChem | 1P024TXC-500mg |
(3S)-5-BROMO-6-FLUORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE |
1259810-93-9 | 95% | 500mg |
$833.00 | 2024-07-09 | |
| 1PlusChem | 1P024TXC-1g |
(3S)-5-BROMO-6-FLUORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE |
1259810-93-9 | 95% | 1g |
$1234.00 | 2024-07-09 | |
| eNovation Chemicals LLC | Y1299225-100mg |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 100mg |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299225-250mg |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 250mg |
$725 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299225-500mg |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 500mg |
$1040 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1299225-5g |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 5g |
$4655 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843568-1g |
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine |
1259810-93-9 | 98% | 1g |
¥4977.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1299225-100mg |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 100mg |
$435 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1299225-250mg |
(3S)-5-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine |
1259810-93-9 | 97% | 250mg |
$725 | 2025-02-26 |
3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)-
Recent Advances in the Study of 3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)- (CAS: 1259810-93-9)
The compound 3-Benzofuranamine, 5-bromo-6-fluoro-2,3-dihydro-, (3S)- (CAS: 1259810-93-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral benzofuran derivative is being explored for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and oncology. The stereospecific nature of the (3S)-configuration appears to play a crucial role in its biological activity, making it a compound of interest for structure-activity relationship (SAR) studies.
Recent studies have focused on the synthesis and optimization of this compound, with particular emphasis on its enantiomeric purity and scalability. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved synthetic route that achieves >99% enantiomeric excess, addressing previous challenges in large-scale production. The synthetic methodology employs asymmetric hydrogenation as a key step, which has shown remarkable efficiency in maintaining the desired (3S)-configuration while minimizing byproducts.
Pharmacological investigations have revealed that 1259810-93-9 exhibits potent and selective binding to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor profile suggests potential applications in neuropsychiatric disorders, with preliminary in vivo studies showing promising results in animal models of depression and anxiety. The bromo-fluoro substitution pattern on the benzofuran core appears to enhance blood-brain barrier penetration while maintaining metabolic stability, as evidenced by recent pharmacokinetic studies in rodents.
In oncology research, derivatives of 1259810-93-9 have shown inhibitory activity against certain kinase targets. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of this compound demonstrate moderate to strong inhibition of FLT3 and CDK family kinases, suggesting potential as lead compounds for hematological malignancies. The unique electronic properties imparted by the bromo-fluoro substitution may contribute to this activity by influencing the compound's interaction with the ATP-binding pockets of these kinases.
Current challenges in the development of 1259810-93-9 include optimizing its metabolic stability and reducing potential off-target effects. Recent ADME studies have identified several major metabolic pathways, with N-dealkylation being the predominant route of clearance. Medicinal chemistry efforts are now focusing on blocking these metabolic hotspots while maintaining the desired pharmacological profile. Additionally, computational modeling studies are being employed to predict and minimize potential cardiotoxicity risks associated with prolonged receptor occupancy.
The future research directions for this compound appear to be moving toward targeted delivery systems and combination therapies. Recent patent applications indicate interest in developing prodrug versions of 1259810-93-9 to enhance bioavailability, as well as nanoparticle formulations for CNS delivery. As the understanding of its mechanism of action deepens, this compound may serve as a valuable chemical probe for studying serotonin receptor signaling pathways and their role in various disease states.
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